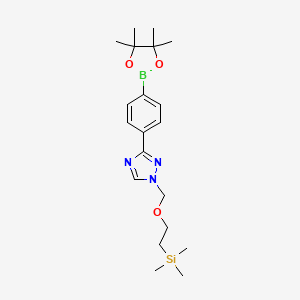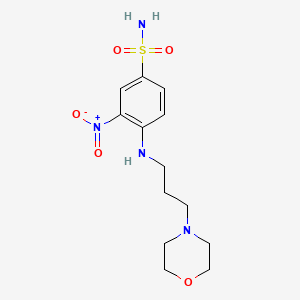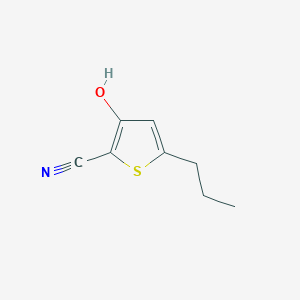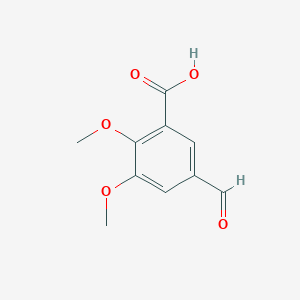![molecular formula C20H21N3O3 B8586827 4-[4-[(4-methoxyphenyl)methoxy]quinazolin-7-yl]morpholine](/img/structure/B8586827.png)
4-[4-[(4-methoxyphenyl)methoxy]quinazolin-7-yl]morpholine
Übersicht
Beschreibung
4-[4-[(4-methoxyphenyl)methoxy]quinazolin-7-yl]morpholine is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(4-methoxyphenyl)methoxy]quinazolin-7-yl]morpholine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Introduction of the Methoxybenzyloxy Group: The methoxybenzyloxy group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.
Morpholine Ring Addition: The morpholine ring is typically added through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-[(4-methoxyphenyl)methoxy]quinazolin-7-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The quinazoline core can be reduced under specific conditions to form dihydroquinazolines.
Substitution: The methoxybenzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinones and related oxidized derivatives.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[4-[(4-methoxyphenyl)methoxy]quinazolin-7-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 4-[4-[(4-methoxyphenyl)methoxy]quinazolin-7-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyloxy group and morpholine ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methoxybenzyloxy)-4-methylquinoline: Similar structure but with a methyl group instead of a morpholine ring.
4-(4-Methoxybenzyloxy)-7-aminquinazoline: Contains an amino group instead of a morpholine ring.
4-(4-Methoxybenzyloxy)-7-chloroquinazoline: Contains a chlorine atom instead of a morpholine ring.
Uniqueness
4-[4-[(4-methoxyphenyl)methoxy]quinazolin-7-yl]morpholine is unique due to the presence of both the methoxybenzyloxy group and the morpholine ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and potential therapeutic uses.
Eigenschaften
Molekularformel |
C20H21N3O3 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
4-[4-[(4-methoxyphenyl)methoxy]quinazolin-7-yl]morpholine |
InChI |
InChI=1S/C20H21N3O3/c1-24-17-5-2-15(3-6-17)13-26-20-18-7-4-16(12-19(18)21-14-22-20)23-8-10-25-11-9-23/h2-7,12,14H,8-11,13H2,1H3 |
InChI-Schlüssel |
FPEOJLTTWVNZHR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COC2=NC=NC3=C2C=CC(=C3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Propanedinitrile, [amino(dimethylamino)methylene]-](/img/structure/B8586750.png)

![6-bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8586753.png)



![2-Chloro-3-methylfuro[2,3-c]pyridin-7-amine](/img/structure/B8586767.png)
![Butanoic acid, 2-[(cyclohexylcarbonyl)amino]-3-oxo-, ethyl ester](/img/structure/B8586773.png)




![2-Morpholin-4-yl-4-pyridin-4-yl-7-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8586832.png)

